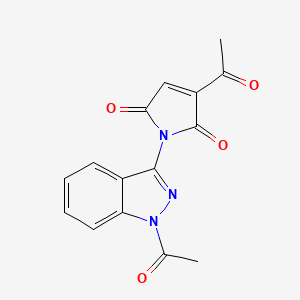![molecular formula C11H13ClFN3O B1448523 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride CAS No. 1461708-25-7](/img/structure/B1448523.png)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride
Overview
Description
“3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H13ClFN3O. It is a derivative of oxadiazole, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, which is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The presence of fluorophenyl and propan-1-amine groups further characterizes it.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, oxadiazole derivatives are known to participate in various chemical reactions. For instance, they can be synthesized in a variety of effective ways using metal-catalyzed steps .Scientific Research Applications
Anticancer Research
Compounds derived from or similar to 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride have been evaluated for their anticancer properties. For example, novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have shown significant in vitro anticancer activity against various human cancer cell lines, including HeLa, Caco-2, and HepG2, with some compounds exhibiting high cytotoxicity (Vinayak, Sudha, & Lalita, 2017).
Process Safety and Synthesis
The safe and scalable synthesis of related compounds emphasizes the importance of process safety principles in chemical manufacturing. The selection of thermally stable compounds and the application of process safety tools are crucial for ensuring the safety of manufacturing processes (Likhite et al., 2016).
Material Science
Fluorinated poly(1,3,4-oxadiazole-ether-imide)s prepared from aromatic diamines and an aromatic dianhydride incorporating ether linkages exhibit high thermal stability, good solubility in polar organic solvents, and blue fluorescence, suggesting applications in coatings and electronic devices (Hamciuc, Hamciuc, & Brumǎ, 2005).
Photophysical Properties
The synthesis and characterization of compounds based on 1,2,4-oxadiazoles, including those with fluorinated substituents, have contributed to the development of photochemically interesting materials. These compounds exhibit unique properties such as strong fluorescence and the potential for application in optoelectronic devices (Buscemi et al., 2001; Pace et al., 2004).
Future Directions
Oxadiazole derivatives, including this compound, have shown potential in various fields, particularly in medicinal chemistry . They are an important class of heterocyclic compounds and have been the focus of many research studies due to their broad range of chemical and biological properties . Therefore, future research may focus on exploring the therapeutic potential of this compound and its derivatives.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O.ClH/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13;/h3-6H,1-2,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJDUCVRIFBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)








![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)

